Hydroxy naphthol blue disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

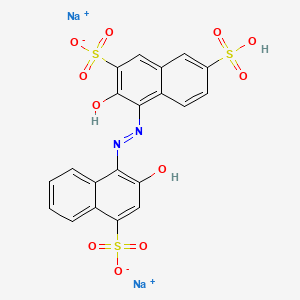

Hydroxy naphthol blue disodium salt is a chemical compound belonging to the class of azo dyes. It is commonly used as a pH indicator and exists as small blue crystals. This compound is particularly suitable for the quantification of metal leaching in metal affinity chromatography .

Méthodes De Préparation

Hydroxy naphthol blue disodium salt is synthesized through a series of chemical reactions involving naphthol derivatives and diazonium salts. The synthetic route typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative under controlled pH conditions. Industrial production methods often involve large-scale batch processes to ensure consistency and purity of the final product .

Analyse Des Réactions Chimiques

Hydroxy naphthol blue disodium salt undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, typically using reducing agents like sodium dithionite.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Hydroxy naphthol blue disodium salt has a wide range of scientific research applications:

Chemistry: It is used as a pH indicator and in metal affinity chromatography for the quantification of metal leaching.

Biology: The compound is used in various staining techniques in histology and hematology.

Medicine: It is employed in diagnostic assays to detect specific ions and molecules.

Industry: This compound is used in the manufacturing of dyes and pigments.

Mécanisme D'action

The mechanism by which hydroxy naphthol blue disodium salt exerts its effects involves its ability to change color in response to pH changes. This color change is due to the structural changes in the molecule when it interacts with hydrogen ions. The molecular targets and pathways involved include the interaction with metal ions and the formation of complexes that result in a visible color change .

Comparaison Avec Des Composés Similaires

Hydroxy naphthol blue disodium salt can be compared with other similar compounds such as:

- Eriochrome® Black T

- Calmagite

- Xylenol Orange tetrasodium salt

- Trypan Blue solution

What sets this compound apart is its specific pH range for color change (12-13) and its suitability for quantifying metal leaching in metal affinity chromatography .

Propriétés

Numéro CAS |

165660-27-5 |

|---|---|

Formule moléculaire |

C20H14N2Na2O11S3 |

Poids moléculaire |

600.5 g/mol |

Nom IUPAC |

disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.2Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);; |

Clé InChI |

PPLGBYKWDBFHQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |

Origine du produit |

United States |

Q1: How does Hydroxy Naphthol Blue Disodium Salt help in detecting DNA?

A1: this compound itself doesn't directly bind to DNA. Instead, it acts as a signal enhancer in the presence of both DNA and a cationic surfactant called Cetyltrimethylammonium Bromide (CTMAB). This combination leads to a significant increase in Resonance Light Scattering (RLS) intensity. [] This amplified RLS signal is directly proportional to the concentration of DNA, allowing for quantification.

Q2: What types of DNA were studied with this method, and what were the detection limits?

A2: The research focused on two types of DNA: fsDNA and ctDNA. Using this compound and CTMAB, the method achieved impressive detection limits: 25.93 ng/mL for fsDNA and 24.91 ng/mL for ctDNA. [] This demonstrates the method's sensitivity in detecting low concentrations of DNA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.